1-[(3,4-dichlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione
CAS No.: 921570-35-6
Cat. No.: VC11960022
Molecular Formula: C24H21Cl2N3O4
Molecular Weight: 486.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921570-35-6 |
|---|---|
| Molecular Formula | C24H21Cl2N3O4 |
| Molecular Weight | 486.3 g/mol |
| IUPAC Name | 1-[(3,4-dichlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[3,2-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C24H21Cl2N3O4/c1-32-20-8-6-15(13-21(20)33-2)9-11-28-23(30)22-19(4-3-10-27-22)29(24(28)31)14-16-5-7-17(25)18(26)12-16/h3-8,10,12-13H,9,11,14H2,1-2H3 |
| Standard InChI Key | UFLMDRSCRNSGQC-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC(=C(C=C4)Cl)Cl)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC(=C(C=C4)Cl)Cl)OC |
Introduction
Synthesis of Pyrido[3,2-d]Pyrimidine Derivatives
Pyrido[3,2-d]pyrimidine derivatives are typically synthesized through multi-step reactions involving the condensation of appropriate starting materials. These reactions often involve the use of amines, aldehydes, and other functionalized compounds to form the pyrimidine ring system. For instance, the synthesis might start with a pyridine derivative that undergoes condensation with a suitable reagent to form the pyrimidine ring.
Synthesis Steps:
-
Starting Materials: Pyridine derivatives and appropriate reagents such as amines or aldehydes.
-
Condensation Reaction: Formation of the pyrimidine ring through condensation reactions.
-
Functionalization: Introduction of specific functional groups to achieve the desired structure.
Biological Activities of Pyrido[3,2-d]Pyrimidine Derivatives
Pyrido[3,2-d]pyrimidine derivatives have been explored for various biological activities, including antiviral, antibacterial, and anticancer properties. Their ability to interact with biological targets makes them interesting candidates for drug development.
Biological Activities:
-
Antiviral Activity: Some derivatives have shown potential in inhibiting viral replication.
-
Antibacterial Activity: These compounds may exhibit activity against certain bacterial strains.
-
Anticancer Activity: Research has focused on their potential to inhibit cancer cell growth.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume